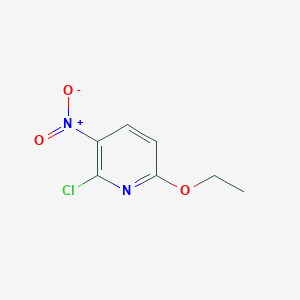

2-Chloro-6-ethoxy-3-nitropyridine

描述

属性

CAS 编号 |

90811-24-8 |

|---|---|

分子式 |

C7H7ClN2O3 |

分子量 |

202.59 g/mol |

IUPAC 名称 |

2-chloro-6-ethoxy-3-nitropyridine |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 |

InChI 键 |

AZYLPCRMOKUFJH-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=NC(=C(C=C1)[N+](=O)[O-])Cl |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

Drug Development

2-Chloro-6-ethoxy-3-nitropyridine is utilized in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammation. It acts as an intermediate in creating novel drugs that exhibit potential anti-cancer and anti-inflammatory properties. Research has demonstrated that derivatives of this compound can enhance therapeutic efficacy against various diseases.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of derivatives of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anti-cancer agent .

Agrochemical Applications

Pesticide Development

This compound plays a crucial role as an intermediate in synthesizing agrochemicals, especially pesticides. Its ability to target specific pests while minimizing environmental impact makes it valuable in sustainable agriculture practices.

Case Study: Insecticidal Activity

Research has shown that nitropyridyl-based compounds derived from this compound exhibit significant insecticidal activity. For instance, a study reported the synthesis of novel compounds that demonstrated effective insecticidal properties against common agricultural pests .

Material Science Applications

Advanced Materials Synthesis

In material science, this compound is explored for developing advanced materials such as polymers and coatings. The compound's unique chemical properties improve durability and resistance to environmental factors, making it suitable for various industrial applications.

Analytical Chemistry Applications

Detection and Quantification

The compound is also employed in analytical chemistry for developing methods to detect and quantify nitro compounds in environmental samples. This application is crucial for monitoring pollutants and ensuring compliance with environmental regulations.

Data Summary Table

化学反应分析

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at position 2 undergoes nucleophilic substitution with nitrogen-based nucleophiles, facilitated by the electron-deficient aromatic ring created by the nitro group at position 3.

Reaction with Hydrazine

2-Chloro-6-ethoxy-3-nitropyridine reacts with hydrazine in ethanol at room temperature to form hydrazinyl derivatives. This reaction proceeds via displacement of the chlorine atom, yielding intermediates that further react with aromatic aldehydes to form hydrazones .

Mechanistic Insight : The nitro group enhances electrophilicity at position 2, enabling nucleophilic attack. The ethoxy group at position 6 exerts minimal steric hindrance, favoring substitution .

Synthetic Pathways Involving Nitration

While not a direct reaction of this compound itself, its synthesis via nitration of 2-chloro-6-ethoxypyridine provides insight into its reactivity profile.

Nitration of 2-Chloro-6-ethoxypyridine

A mixture of sulfuric acid, oleum, and nitric acid at 20–40°C introduces the nitro group at position 3 :

| Parameter | Value | Source |

|---|---|---|

| Reagents | H₂SO₄, oleum, HNO₃ | |

| Temperature | 20–40°C | |

| Reaction Time | 5 hours | |

| Yield | 93% |

This method avoids excessive nitric acid use and achieves high regioselectivity due to the directing effects of the ethoxy group .

Comparative Reactivity in Insecticidal Derivatives

The nitro group’s position significantly influences bioactivity. Derivatives with 3-NO₂ substitutions exhibit reduced insecticidal activity compared to 5-NO₂ analogs, as shown in structure-activity relationship (SAR) studies :

| Compound | Substituent Position | Insecticidal Activity (vs. Pyridalyl) | Source |

|---|---|---|---|

| 8e | 5-NO₂, R = H | Comparable | |

| 8a′-2 | 3-NO₂, R = OCH₂CH₃ | Significantly weaker |

Key Finding : The 3-nitro configuration reduces electrophilicity at critical reaction sites, diminishing interactions with biological targets .

Stability and Reaction Optimization

相似化合物的比较

2-Chloro-6-methoxy-3-nitropyridine

- Molecular Formula : C₆H₅ClN₂O₃ (identical to the ethoxy analog)

- Substituents : Methoxy (-OCH₃) at position 6 instead of ethoxy (-OC₂H₅).

- Applications: Widely used as a precursor in pharmaceutical intermediates and agrochemicals.

- Physical Properties : Similar molecular weight (188.57 g/mol) but lower lipophilicity compared to the ethoxy analog due to the shorter alkoxy chain .

6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine

- Molecular Formula : C₈H₁₀ClN₃O₂ (molecular weight 215.64 g/mol).

- Substituents : Isopropylamine at position 2 and nitro at position 3.

- Applications : Acts as a key intermediate in anticancer drug synthesis. The isopropylamine group introduces hydrogen-bonding capabilities, enhancing interactions with biological targets .

- Synthetic Pathway : Synthesized via substitution of dichloro-nitro-pyridine with isopropylamine under mild conditions .

2-Chloro-6-nitropyridine

- Molecular Formula : C₅H₃ClN₂O₂ (molecular weight 158.55 g/mol).

- Substituents : Nitro group at position 6 instead of 3.

- Applications : Primarily used in cross-coupling reactions for materials science. The altered nitro position reduces electron-withdrawing effects at position 3, altering electronic properties .

6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine

- Molecular Formula : C₇H₅ClF₂N₂O₃ (molecular weight 238.57 g/mol).

- Substituents : Difluoroethoxy (-OCH₂CF₂H) at position 5.

- Applications : Fluorinated analogs are explored for improved metabolic stability in drug candidates. The fluorine atoms enhance electronegativity and resistance to oxidative degradation .

Data Table: Comparative Analysis

Research Findings and Trends

Reactivity and Functionalization

- Ethoxy vs. Methoxy Groups : The ethoxy group in this compound provides moderate steric bulk, balancing reactivity and solubility. Methoxy analogs react faster in SNAr (nucleophilic aromatic substitution) due to reduced steric effects .

- Fluorinated Derivatives : Difluoroethoxy variants (e.g., 6-chloro-2-(2,2-difluoroethoxy)-3-nitropyridine) exhibit enhanced metabolic stability, a desirable trait in CNS drug candidates .

常见问题

Basic Question

- Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are primary tools for structural analysis. For example, FTIR can identify functional groups like nitro (-NO₂) and ethoxy (-OCH₂CH₃) via characteristic stretching vibrations (e.g., ~1530 cm⁻¹ for nitro groups). Complementary quantum chemical calculations (e.g., B3LYP or B3PW91 methods with 6-311++G** or cc-pVTZ basis sets) validate experimental spectra and predict vibrational modes, electronic properties, and molecular conformations .

How do substituent positions on the pyridine ring influence the reactivity of chloro-nitro-ethoxy derivatives?

Advanced Question

- Answer : Substituent effects are critical in nucleophilic aromatic substitution (NAS) and electrophilic reactions. For instance:

- Electron-withdrawing groups (e.g., nitro at position 3) activate the pyridine ring for NAS at adjacent chloro positions (position 2 or 6) by increasing electrophilicity.

- Ethoxy groups at position 6 may sterically hinder reactions at position 2 but stabilize intermediates via resonance.

Comparative studies of analogs like 2-chloro-6-methoxy-3-nitropyridine (CAS 40851-91-0) suggest methoxy/ethoxy groups enhance solubility but reduce reactivity compared to methyl substituents .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

- Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles compliant with OSHA 29 CFR 1910.133 or EN166 .

- Ventilation : Use fume hoods to avoid inhalation of thermal decomposition products (e.g., NOₓ gases).

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .

How can computational methods predict the regioselectivity of reactions involving this compound?

Advanced Question

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and charge distribution to predict reaction pathways. For example:

What synthetic routes are reported for derivatives of this compound, and how are yields optimized?

Advanced Question

- Answer :

- Stepwise Functionalization : Ethoxy groups are introduced via Williamson ether synthesis, while nitro groups are added via nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

- Catalytic Optimization : Palladium catalysts (e.g., Pd/C) improve cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. Solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hrs) significantly impact yields .

How does the nitro group at position 3 affect the electronic properties of the pyridine ring?

Basic Question

- Answer : The nitro group is a strong electron-withdrawing meta-director. It:

What analytical techniques are suitable for detecting thermal decomposition products of this compound?

Advanced Question

- Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile byproducts like chlorinated hydrocarbons (e.g., chloroethane) and NO₂.

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (>200°C) and mass loss profiles.

- FTIR Post-Decomposition : Detects residual functional groups (e.g., carbonyls from oxidized ethoxy groups) .

How do structural analogs of this compound (e.g., chloro-methyl-nitropyridines) differ in biological activity?

Advanced Question

- Answer : Methyl substituents (e.g., 2-chloro-6-methyl-3-nitropyridine) increase lipophilicity, enhancing membrane permeability in cytotoxicity assays. Conversely, ethoxy groups improve water solubility but reduce bioavailability. Structure-activity relationship (SAR) studies require comparative HPLC logP measurements and in vitro assays (e.g., IC₅₀ in cancer cell lines) .

What are the challenges in crystallizing this compound, and how are they mitigated?

Basic Question

- Answer :

- Polymorphism : Slow evaporation from ethanol/acetone mixtures at 4°C yields stable monoclinic crystals.

- Hygroscopicity : Store under inert gas (N₂) to prevent moisture absorption.

- X-ray Diffraction : Heavy atom (chlorine) aids in phasing, but requires high-resolution detectors due to weak scattering .

How can NMR spectroscopy resolve ambiguities in the substitution pattern of chloro-nitro-ethoxy pyridines?

Advanced Question

- Answer :

- ¹H NMR : Ethoxy protons show triplets (δ 1.2–1.4 ppm for -CH₃, δ 3.8–4.1 ppm for -OCH₂). Coupling constants (J = 6–7 Hz) confirm ethyl group conformation.

- ¹³C NMR : Nitro-substituted carbons (C-3) exhibit downfield shifts (~150 ppm). 2D techniques (HSQC, HMBC) correlate protons and carbons to assign positions unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。